molecular formula C16H18ClN B164611 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 126114-66-7

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B164611
CAS-Nummer: 126114-66-7
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: LUSUZDOXGNAITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTHIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methyl group at position 1 and a phenyl substituent at position 1 of the isoquinoline scaffold. This compound has garnered attention due to its pharmacological properties, particularly its role as a non-competitive NMDA receptor antagonist (FR115427), which inhibits NMDA-induced convulsions in mice . MPTHIQ exhibits structural similarities to endogenous neurotoxins implicated in Parkinson’s disease (PD), such as salsolinol (Sal) and 1-benzyl-TIQ (1-BnTIQ), but differs in substituent positioning and functional effects .

Eigenschaften

CAS-Nummer

126114-66-7

Molekularformel

C16H18ClN

Molekulargewicht

259.77 g/mol

IUPAC-Name

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H

InChI-Schlüssel

LUSUZDOXGNAITA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

Kanonische SMILES

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

Synonyme

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer
FR 115427
FR-115427
FR115427

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Steps

The synthesis involves three sequential stages:

  • Reductive Amination :
    Phenethylamine derivatives react with acetophenone in the presence of titanium(IV) isopropoxide, forming a secondary amine intermediate. Sodium borohydride reduces the imine to yield the amine with near-quantitative efficiency (99%).

    Phenethylamine+AcetophenoneTi(O-isoPr)4,NaBH4Secondary Amine\text{Phenethylamine} + \text{Acetophenone} \xrightarrow{\text{Ti(O-isoPr)}_4, \text{NaBH}_4} \text{Secondary Amine}
  • Cyclization via Acyliminium Ion Formation :
    The secondary amine undergoes N-formylation using acetic-formic anhydride (Ac₂O/HCOOH), generating an acyliminium ion. Trifluoroacetic acid (TFA) accelerates cyclization, producing N-formyl-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline with yields of 84–90%.

    Secondary AmineAcetic-Formic Anhydride, TFAN-Formyl Tetrahydroisoquinoline\text{Secondary Amine} \xrightarrow{\text{Acetic-Formic Anhydride, TFA}} \text{N-Formyl Tetrahydroisoquinoline}
  • Hydrolysis of the N-Formyl Group :
    Basic hydrolysis removes the formyl protecting group, yielding the final product with 95–97% efficiency.

    N-Formyl TetrahydroisoquinolineNaOHThis compound\text{N-Formyl Tetrahydroisoquinoline} \xrightarrow{\text{NaOH}} \text{this compound}

Optimization and Conditions

  • Catalyst : Titanium(IV) isopropoxide enhances imine formation and stabilizes intermediates.

  • Acid Additives : Trifluoroacetic acid improves cyclization kinetics by protonating the acyliminium ion.

  • Solvent System : Anhydrous conditions prevent hydrolysis of reactive intermediates.

Table 1: Key Reaction Parameters for Pictet-Spengler Synthesis

ParameterOptimal ConditionYield Impact
Titanium(IV) isopropoxide1.5 molar equivalentsMaximizes imine formation
Acetic-formic anhydride10:30 molar ratio (Ac₂O:HCOOH)Ensures complete N-formylation
Trifluoroacetic acid200 mol%Accelerates cyclization
Temperature70–80°CBalances rate and selectivity

Comparative Analysis with Alternative Methods

While the Pictet-Spengler approach dominates for 1,1-disubstituted derivatives, other routes exist for related tetrahydroisoquinolines, though they require adaptation for methyl-phenyl substitution.

Bischler-Napieralski Cyclization

Patents CN103159677A and CN101851200A describe a three-step process for 1-phenyl derivatives:

  • Acylation : β-Phenethylamine reacts with benzoyl chloride to form N-phenethylbenzamide.

  • Cyclization : Phosphorus pentoxide (P₄O₁₀) induces cyclodehydration to 3,4-dihydroisoquinoline.

  • Reduction : Sodium borohydride reduces the dihydro intermediate to the tetrahydro form.

Reductive Amination Followed by Cyclization

A hybrid approach merges reductive amination with Bischler-Napieralski cyclization:

  • Methyl Introduction : Phenethylamine reacts with acetone (instead of acetophenone) to form a methylated amine.

  • Cyclization : Traditional PPA (polyphosphoric acid) or P₄O₁₀/POCl₃ mediates ring closure.

Challenges:

  • Competing side reactions reduce yields.

  • No explicit examples in the provided literature for 1-methyl-1-phenyl derivatives.

Critical Evaluation of Methodologies

Efficiency and Scalability

  • Pictet-Spengler : Superior for scalability (one-pot) and yields (84–90%). Titanium(IV) isopropoxide, however, demands anhydrous handling, increasing operational complexity.

  • Bischler-Napieralski : Limited to 1-phenyl analogs in cited patents but theoretically adaptable. Higher toxicity (P₄O₁₀/POCl₃) and multi-step isolation reduce practicality.

Functional Group Compatibility

  • The Pictet-Spengler method tolerates electron-donating groups (e.g., methoxy) on the aromatic ring, as demonstrated in the synthesis of 6,7-dimethoxy derivatives.

  • Bischler-Napieralski struggles with sterically hindered substrates.

Analyse Chemischer Reaktionen

FR-115427 unterliegt aufgrund seiner Struktur hauptsächlich Substitutionsreaktionen. Es wurde gezeigt, dass die Verbindung unter bestimmten Bedingungen mit verschiedenen Reagenzien interagiert. So kann es beispielsweise durch Lithiierung und Substitution von N-Boc-1-Phenyltetrahydroisochinolinen synthetisiert werden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hoch enantiomerenangereicherte α-tertiäre Amine.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

1MeTIQ is recognized for its neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian-like symptoms. Research indicates that 1MeTIQ can antagonize behavioral syndromes produced by these neurotoxins, suggesting its potential as a treatment for neurodegenerative diseases.

Analgesic Effects in Diabetic Neuropathic Pain

Recent studies have highlighted the efficacy of 1MeTIQ in managing diabetic neuropathic pain (DPN). In animal models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia induced by streptozotocin (STZ), comparable to standard treatments like gabapentin .

Case Study Findings

  • A study demonstrated that doses of 15–45 mg/kg of 1MeTIQ improved pain responses in diabetic mice by restoring serotonin and dopamine levels in the brain .
  • The antihyperalgesic effects were found to be mediated through supraspinal opioidergic and monoaminergic pathways, indicating a complex mechanism involving multiple neurotransmitter systems .

Potential in Addiction Treatment

1MeTIQ has shown promise in the field of addiction medicine. It has been documented to possess anti-addictive properties, particularly regarding cocaine self-administration models . This suggests that 1MeTIQ may help mitigate addictive behaviors by modulating dopaminergic pathways.

Pharmacological Profile

The pharmacological profile of 1MeTIQ includes:

  • Neuroprotective : Protects against neurotoxic agents.
  • Antidepressant : Exhibits potential antidepressant-like effects.
  • Anxiolytic : Reduces anxiety-related behaviors.
  • Anticonvulsant : Demonstrates efficacy in seizure models .

Research Summary Table

Application AreaFindings/EffectsReferences
NeuroprotectionAntagonizes neurotoxicity from MPTP and rotenone
Diabetic Neuropathic PainReverses allodynia and hyperalgesia
Addiction TreatmentReduces cocaine self-administration
Antioxidant ActivityInhibits free radical formation
Monoamine RegulationRestores serotonin and dopamine levels

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Neurotoxic Tetrahydroisoquinolines
  • Salsolinol (1-Methyl-6,7-dihydroxy-THIQ): Salsolinol, a catechol-THIQ, is an endogenous neurotoxin linked to PD pathogenesis. Unlike MPTHIQ, its 6,7-dihydroxy groups enhance oxidative stress and α-synuclein aggregation, leading to dopaminergic neuron apoptosis. Salsolinol derivatives are detected in PD patients’ brains and urine, showing higher toxicity in cellular models compared to non-catechol TIQs like MPTHIQ .
  • 1-Benzyl-TIQ (1-BnTIQ): 1-BnTIQ, another endogenous TIQ, induces Parkinsonism in mice and is elevated in PD patient cerebrospinal fluid (CSF). Unlike MPTHIQ, its benzyl group exacerbates neurotoxicity, which can be mitigated by 1-methyl-TIQ pretreatment.

Table 1: Neurotoxicity Profile of Selected TIQs

Compound Substituents Neurotoxic Effect Key Findings Reference
MPTHIQ (FR115427) 1-Methyl, 1-Phenyl NMDA antagonism (protective) Inhibits NMDA convulsions
Salsolinol 1-Methyl, 6,7-Dihydroxy Dopaminergic apoptosis Detected in PD patients
1-BnTIQ 1-Benzyl Parkinsonism induction Elevated in PD CSF
Pharmacologically Active TIQs
  • 1-Aryl-6,7-Dimethoxy-THIQ Derivatives :
    These compounds exhibit anticonvulsant and vasorelaxant activities. For example, 1-aryl-6,7-dimethoxy-THIQ derivatives show IC50 values of 41.6 μM for vasorelaxation, outperformed by MPTHIQ’s structural analogs like DHQ-11 (IC50: 23.7 μM) . MPTHIQ’s phenyl group may enhance receptor binding specificity compared to dimethoxy-substituted TIQs.

  • 1-Methyl-TIQ: A neuroprotective endogenous TIQ, 1-methyl-TIQ counteracts 1-BnTIQ toxicity. While MPTHIQ shares the 1-methyl group, its additional phenyl substituent may alter MAO inhibition or metabolic stability .

Table 2: Pharmacological Activity Comparison

Compound Biological Activity Potency (IC50/EC50) Mechanism Reference
MPTHIQ (FR115427) NMDA receptor antagonism Not reported Non-competitive inhibition
1-Aryl-6,7-Dimethoxy-THIQ Vasorelaxation 41.6 μM (IC50) Calcium channel modulation
Dihydroquercetin Vasorelaxation 30.9 μM (IC50) Flavonoid-mediated relaxation
Metabolic and Structural Considerations
  • Metabolism: MPTHIQ shares metabolic pathways with 1-methyl-TIQ, including hydroxylation and N-methylation. However, its phenyl group may reduce hepatic clearance, prolonging half-life compared to 1-BnTIQ or salsolinol .
  • Substituent Effects: Substituent position critically influences activity. For example, 6,7-dihydroxy groups (salsolinol) increase neurotoxicity, while 1-phenyl groups (MPTHIQ) favor receptor-specific interactions .

Biologische Aktivität

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1MeTHIQ is derived from tetrahydroisoquinoline (THIQ), a class of compounds known for their neuroprotective and pharmacological properties. The basic structure includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a phenyl group at the 1-position, contributing to its unique biological activity.

Neuroprotective Effects
Research indicates that 1MeTHIQ exhibits neuroprotective properties by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease in animals .

Anticonvulsant Activity
In experimental models, 1MeTHIQ demonstrated anticonvulsant effects. It has been studied in the maximal electroshock (MES) seizure model in mice, where it elevated the threshold for seizures and exhibited synergistic interactions with various antiepileptic drugs (AEDs) such as carbamazepine and valproate .

Biological Activity Overview

The biological activities of 1MeTHIQ can be summarized as follows:

Activity Description
Neuroprotection Protects against neurotoxicity and promotes neuronal health in models of Parkinson's disease .
Anticonvulsant Reduces seizure frequency and severity in animal models; enhances effects of AEDs .
Anti-addictive Exhibits potential in reducing addictive behaviors in animal studies .
Antimicrobial Investigated for antimicrobial properties; however, specific data is limited.

Neuroprotection Against MPTP

A study demonstrated that 1MeTHIQ effectively mitigated the behavioral syndrome induced by MPTP in rodents. The compound's ability to prevent dopaminergic neuron loss highlights its potential as a therapeutic agent for neurodegenerative diseases .

Anticonvulsant Synergy

In another study involving MES-induced seizures, 1MeTHIQ displayed significant anticonvulsant properties. When combined with other AEDs, it produced supra-additive effects, suggesting its utility in enhancing existing treatments for epilepsy .

Research Findings

Recent studies have showcased the pharmacological potential of 1MeTHIQ:

  • Neuroprotective Mechanisms : Research indicates that 1MeTHIQ may enhance dopamine metabolism and protect against oxidative stress in neuronal cells .
  • Synergistic Interactions : Isobolographic analysis revealed that combinations of 1MeTHIQ with other AEDs resulted in enhanced efficacy against seizures .
  • Behavioral Studies : In self-administration models for addiction, 1MeTHIQ reduced cocaine-seeking behavior in rats, indicating its potential role in addiction therapy .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do their yields compare?

The compound is typically synthesized via a three-step process starting from phenethylamine. Key steps include:

  • Acetylation with acetyl chloride.
  • Cyclization using polyphosphoric acid (PPA) or methanesulfonic acid (yield: 80.8% with methanesulfonic acid vs. lower yields with PPA) .
  • Reduction with potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) . Methanesulfonic acid improves cyclization efficiency and reduces by-products compared to PPA .

Q. How is the structure of synthesized this compound confirmed?

  • 1H-NMR spectroscopy verifies the core structure and methyl group positioning .
  • High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for advanced characterization, particularly for derivatives (e.g., iodophenyl-substituted analogs) .

Q. What analytical methods are recommended for purity assessment?

  • Chromatographic techniques (HPLC, TLC) to monitor reaction progress and purity .
  • Isotopic mass spectrometry for detecting isotopic impurities .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound derivatives?

  • Reagent selection : Methanesulfonic acid outperforms PPA in yield and simplicity .
  • Temperature control : Cyclization at 80–100°C minimizes side reactions .
  • Workup protocols : Neutralization with aqueous NaOH improves isolation efficiency .

Q. What strategies are effective for enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives?

  • Chiral auxiliaries : Use of (S)-configured starting materials (e.g., (S)-1-phenyl derivatives) to control stereochemistry .
  • Catalytic asymmetric synthesis : Palladium or organocatalyst systems for enantioselective alkylation .

Q. How to address discrepancies in reported yields when using different reducing agents (e.g., KBH₄ vs. NaBH₄)?

  • Solvent effects : NaBH₄ in methanol/THF enhances solubility and reduction efficiency .
  • By-product analysis : KBH₄ may generate borane complexes requiring careful quenching .

Q. What design considerations are critical for studying the effect of alkyl chain length on biological activity?

  • Derivative synthesis : Introduce alkyl chains (C6–C17) via reductive amination or alkylation .
  • Biological assays : Test cytotoxicity (MTT assay), antibacterial (MIC determination), and antifungal (disk diffusion) activities .

Q. How to manage regioselectivity challenges in hydroaminoalkylation reactions for tetrahydroisoquinoline synthesis?

  • Substrate pre-functionalization : Electron-donating groups (e.g., methoxy) direct regioselectivity .
  • Catalyst tuning : Titanium-based catalysts favor intramolecular cyclization over intermolecular pathways .

Data Contradiction and Resolution

Q. Why do cyclization yields vary between PPA and methanesulfonic acid?

  • Acid strength : Methanesulfonic acid provides milder conditions, reducing decomposition .
  • By-product formation : PPA may generate phosphorylated intermediates requiring additional purification .

Q. How to resolve conflicting biological activity data for structurally similar analogs?

  • Stereochemical analysis : Verify enantiopurity using chiral HPLC or circular dichroism .
  • Conformational studies : Molecular docking or NMR-based structural analysis to correlate activity with 3D conformation .

Methodological Resources

  • Spectral libraries : PubChem and crystallographic databases (e.g., Acta Crystallographica) provide reference NMR, HRMS, and X-ray data .
  • Synthetic protocols : Peer-reviewed journals (e.g., Journal of Pharmaceutical Research International) detail stepwise procedures for derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.